Molecular Weight and Physicochemical Span Relative to Parent Scaffold and Clinical TZDs
The target compound (MW 343.4 g/mol) occupies an intermediate physicochemical space between the minimal parent scaffold 3-(pyrrolidin-3-yl)thiazolidine-2,4-dione (MW 186.23) and the clinical full agonists rosiglitazone (MW 357.43) and pioglitazone (MW 356.44) [1]. The indole-3-acetyl appendage adds approximately 157 mass units and is expected to elevate computed logP substantially above the parent scaffold's XLogP3 ≈ 0 [2]. This distinct MW/logP coordinate positions the compound in a physicochemical range associated with lead-like (rather than fragment-like) properties, differentiating it from both minimal TZD fragments and from the fully optimized clinical glitazones [3].
| Evidence Dimension | Molecular weight (g/mol) and estimated lipophilicity shift |
|---|---|
| Target Compound Data | MW 343.4 g/mol; indole-3-acetyl-pyrrolidine-TZD hybrid (no experimental logP available) |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione: MW 186.23, XLogP3 = 0, TPSA 74.7 Ų; Rosiglitazone: MW 357.43; Pioglitazone: MW 356.44 |
| Quantified Difference | MW increase of ~157 Da vs. parent scaffold; MW within ~4% of rosiglitazone but with distinct topological architecture |
| Conditions | Computed molecular descriptors from PubChem (parent scaffold, rosiglitazone, pioglitazone) and eMolecules vendor data (target compound) |
Why This Matters
The intermediate MW and distinct topology indicate that the compound is not interchangeable with either minimal TZD fragments (which lack target-binding complexity) or clinical glitazones (which carry a different pharmacophoric signature), making it a unique entry point for SAR exploration of the indole–TZD chemical space.
- [1] PubChem. Rosiglitazone (CID 77999) MW 357.43; Pioglitazone (CID 4829) MW 356.44. eMolecules. Target compound MW 343.400 (ASINEX BAS 15808247). View Source
- [2] PubChem. 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione (CID 72716703). XLogP3-AA = 0, TPSA 74.7 Ų, MW 186.23. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
